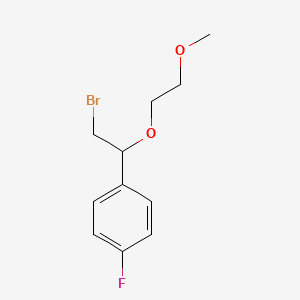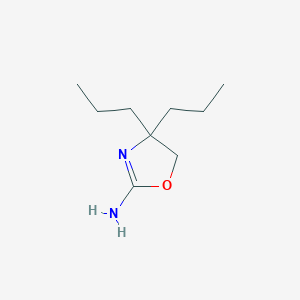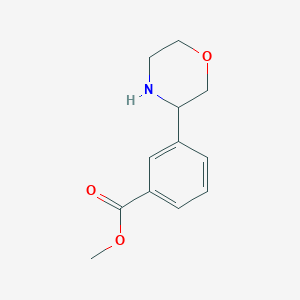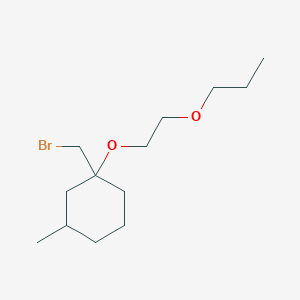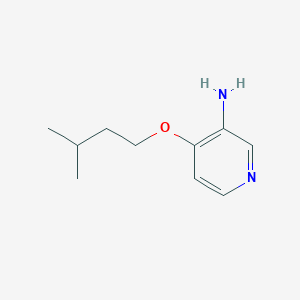
4-(Isopentyloxy)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Isopentyloxy)pyridin-3-amine is a chemical compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an isopentyloxy group attached to the fourth position of the pyridine ring and an amine group at the third position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
4-(Isopentyloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
科学研究应用
4-(Isopentyloxy)pyridin-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
作用机制
The mechanism of action of 4-(Isopentyloxy)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses by altering enzyme activity or receptor binding .
相似化合物的比较
Similar Compounds
- 4-(Isopropoxy)pyridin-3-amine
- 4-(Isobutoxy)pyridin-3-amine
- 4-(Isobutoxy)pyridin-2-amine
Uniqueness
4-(Isopentyloxy)pyridin-3-amine is unique due to its specific isopentyloxy group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
4-(3-methylbutoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)4-6-13-10-3-5-12-7-9(10)11/h3,5,7-8H,4,6,11H2,1-2H3 |
InChI 键 |
JSDOHEPWOXHFDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC1=C(C=NC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



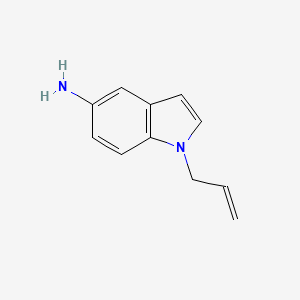
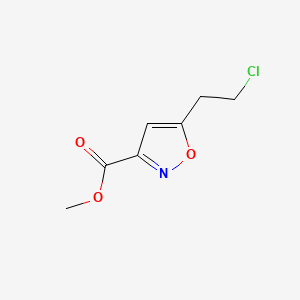
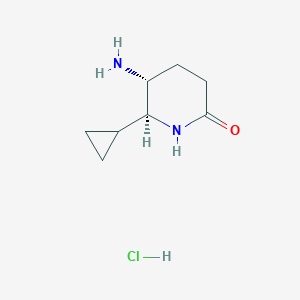

![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)
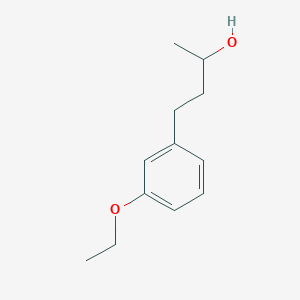
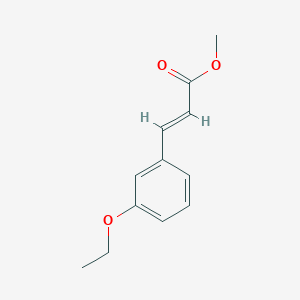
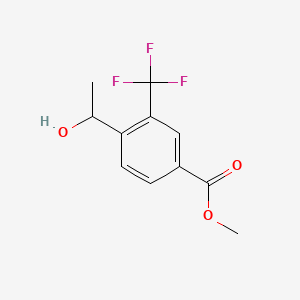
![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)
